Dinoterb

Catalog No.
S602461
CAS No.
1420-07-1
M.F
C10H12N2O5
M. Wt
240.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dinoterb

CAS Number

1420-07-1

Product Name

Dinoterb

IUPAC Name

2-tert-butyl-4,6-dinitrophenol

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C10H12N2O5/c1-10(2,3)7-4-6(11(14)15)5-8(9(7)13)12(16)17/h4-5,13H,1-3H3

InChI Key

IIPZYDQGBIWLBU-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Solubility

1.87e-05 M
In water, 4.5 mg/L at pH 5, 20 °C
In cyclohexane, ethyl acetate, dimethyl sulfoxide, approximately 200 g/kg. In alcohols, glycols, aliphatic hydrocarbons approximately 100 g/kg. Soluble in aqueous alkalis with the formation of salts.

Synonyms

dinoterb

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O

Herbicide Properties:

Dinoterb, also known as 2-tert-butyl-4,6-dinitrophenol, is a selective, pre-emergent herbicide that was once used to control broadleaf weeds and certain grasses in crops like potatoes, soybeans, and peanuts. Its mode of action involves disrupting photosynthesis in targeted plants, ultimately leading to their death. However, due to environmental and health concerns, its use as a herbicide has been largely discontinued in many countries, including the United States and the European Union [, ].

Environmental Research:

Dinoterb has been studied in environmental research due to its persistence in soil and potential for leaching into groundwater. Research has investigated the effectiveness of different remediation techniques, such as biodegradation and phytoremediation, in removing dinoterb from contaminated sites. These studies contribute to the development of strategies for managing environmental contamination from legacy pesticides.

Toxicological Research:

Dinoterb exhibits potential toxicity towards various organisms, including humans. Research on its toxicological effects has focused on understanding its mechanisms of action, identifying potential health risks, and establishing safe exposure limits. These studies are crucial for informing regulatory decisions regarding the use and handling of dinoterb in various settings.

  • Dinoterb is no longer widely used as a herbicide due to environmental and health concerns.
  • Research on dinoterb continues in the fields of environmental remediation, toxicology, and potentially other areas, but it is not currently used in mainstream agricultural practices.

Dinoterb is a chemical compound classified as a phenol derivative, specifically known for its use as a contact herbicide. Its chemical formula is C₁₀H₁₂N₂O₅, and it acts primarily by uncoupling oxidative phosphorylation in mitochondria and photosynthesis in chloroplasts, disrupting energy production in plants . This compound was once utilized in agricultural practices but has since been banned in the European Union and suspended in the United States since 1986 due to its toxicological profile and environmental concerns .

Dinoterb acts as an uncoupler, disrupting the energy transfer processes in plant cells. It disrupts the electron transport chain in mitochondria and inhibits photosynthesis in chloroplasts, ultimately leading to plant death [].

Dinoterb exhibits significant reactivity, particularly as an oxidizing agent. When mixed with reducing agents such as hydrides, sulfides, or nitrides, it can undergo vigorous reactions that may lead to detonation . The compound is slightly soluble in water and poses a fire hazard; upon decomposition, it releases toxic nitrogen oxides . Its reactivity profile indicates that it can explode in the presence of strong bases like sodium hydroxide, especially when dry .

The synthesis of dinoterb typically involves multi-step organic reactions that incorporate nitro groups into phenolic structures. While specific industrial methods are not extensively documented due to its ban, it is generally synthesized through nitration processes followed by appropriate functional group modifications to achieve the desired herbicidal properties. The detailed synthetic pathway remains largely proprietary or unpublished in open literature.

Research on dinoterb has highlighted its interactions with various biological systems. Studies have shown that it can affect mitochondrial respiration and chloroplast function significantly. Additionally, the compound's potential for causing oxidative stress has been documented, indicating that it may interact with cellular antioxidant systems . The toxicological studies emphasize the need for careful handling due to its severe health risks upon exposure.

Dinoterb shares structural similarities with several other phenolic compounds and herbicides. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
DinosebC₁₀H₁₀N₂O₄A phenolic herbicide with similar uncoupling effects; banned due to toxicity.
Dinitro-o-cresolC₇H₆N₂O₅Known for high toxicity; used historically as an herbicide and disinfectant.
2,4-Dichlorophenoxyacetic acidC₈H₆Cl₂O₃A widely used herbicide with a different mode of action but similar applications.

Uniqueness of Dinoterb: Dinoterb is unique among these compounds due to its specific mechanism of action as an uncoupler affecting both respiration and photosynthesis. Its dual activity makes it particularly effective against certain types of weeds but also contributes to its high toxicity profile compared to others like 2,4-Dichlorophenoxyacetic acid which operates primarily through auxin mimicry.

Physical Description

Dinoterb is a yellow solid. Used as a herbicide and a rodenticide. (EPA, 1998)

Color/Form

Pale yellow solid

XLogP3

3.4

Boiling Point

Decomposes above 220 °C

LogP

log Kow = 3.64 (est)

Odor

Phenol-like

Melting Point

259 °F (EPA, 1998)
126.0 °C
126 °C

UNII

2O5H456CFI

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H360D ***: May damage the unborn child [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Dinoterb, a contact herbicide, affects respiration and photosynthesis of mitochondria and chloroplasts. On mitochondria, at low concentrations, it acts as an uncoupler of oxidative phosphorylation; at higher concentrations, it inhibits the electron transport chains, probably before cytochrome c. On chloroplasts, dinoterb has a stimulatory effect on oxygen uptake in the reduced dichlorophenol-indophenol-methyl viologen couple; however, it is also an inhibitor of the Hill reaction and its site of inhibition is located before plastoquinone, near photosystem II.

Vapor Pressure

1.22X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1420-07-1

Wikipedia

Dinoterb

Use Classification

Agrochemicals -> Herbicides

Methods of Manufacturing

Dinoterb can be synthesized by nitration of 2-tert-butylphenol.

General Manufacturing Information

USA: Not marketed.
The WHO Recommended Classification of Pesticides by Hazard identifies Dinoterb (technical grade) as Class IB: highly hazardous; Main Use: herbicide.
Introduced by Pepro (now Bayer AG) and by Murphy Chemical Ltd (who no longer manufacture or market it) and currently available as amine salts or as mixtures with other herbicides. (French patent 1 475 686; 1 532 332; British patent 1 126 658; USA patent 3 565 601 all to Pepro).
/Biological properties are/ much like dinoseb except it is more selective on cereals and less dependent on climatic conditions so that the period of use during growth is longer.

Analytic Laboratory Methods

A simple determination method of dinoseb and dinoterb in agricultural products, livestock products and seafood by LC-MS/MS was developed. ... The limits of quantitation were 0.001 ug/g for both compounds.
Product analysis by methylation with diazomethane followed by GLC ... Residues by GLC.
Liquid chromatographic system, capable of selectively detecting individual phenolic cmpd at 1 ppb levels IN water, is described.
In soil by GC analysis.
Lettuce, carrots, and apples were spiked with 0.05-10 ppm phenols, extracted with Me2CO, and after a thorough clean-up examined by gas chromatography using a capillary column 12 m long and a stationary phase consisting of OV-101 fluid and Me silicone. Ar-Me (9:1) was the carrier gas and an electron capture detector was used. Column temperature was ... 135 °C for ... dinoterb. Recovery was 90-100%.

Stability Shelf Life

Stable in neutral, acidic and alkaline media.

Dates

Modify: 2023-08-15

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